molecular formula C20H22N4O5S B6004884 6-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

6-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B6004884
M. Wt: 430.5 g/mol
InChI Key: CUOFGCXRXKCHRG-UHFFFAOYSA-N
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Description

6-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexene ring, a carboxylic acid group, and a sulfamoylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the carboxylic acid group, and the attachment of the sulfamoylphenyl group. Common synthetic routes may involve:

    Cyclohexene Ring Formation: This can be achieved through Diels-Alder reactions or other cyclization methods.

    Carboxylic Acid Introduction: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Sulfamoylphenyl Group Attachment: This step may involve sulfonation reactions followed by coupling with the pyrimidinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the carboxylic acid group.

    Reduction: Reduction reactions can be used to modify the sulfamoylphenyl group or the pyrimidinyl group.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring and the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylphenyl group may play a crucial role in binding to these targets, while the cyclohexene ring and carboxylic acid group contribute to the overall stability and reactivity of the molecule. The exact pathways and interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl): A similar compound with a pyrimidinyl group and phenyl group.

    2-Pyrimidinamine, 4,6-dimethyl-: Another related compound with a pyrimidinyl group.

Uniqueness

6-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research.

Properties

IUPAC Name

6-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-12-11-18(22-13(2)21-12)24-30(28,29)15-9-7-14(8-10-15)23-19(25)16-5-3-4-6-17(16)20(26)27/h3-4,7-11,16-17H,5-6H2,1-2H3,(H,23,25)(H,26,27)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOFGCXRXKCHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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